
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate
Description
tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate (CAS: N/A) is a bicyclic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano (-CN) substituent, and a methyl (-CH₃) group at the 3-position of the azetidine ring. Its synthesis involves a base-mediated alkylation of tert-butyl 3-cyanoazetidine-1-carboxylate (22) with methyl iodide using lithium hexamethyldisilazide (LiHMDS) in tetrahydrofuran (THF) at -78°C, yielding a yellow crystalline solid with a melting point of 57°C . The compound serves as a key intermediate in medicinal chemistry for further functionalization, such as hydrolysis to carboxylic acids or derivatization via nucleophilic substitution.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-methylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-9(2,3)14-8(13)12-6-10(4,5-11)7-12/h6-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXUECUCCJEQAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70719278 | |
Record name | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
936850-09-8 | |
Record name | tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70719278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via 1-Azabicyclo[1.1.0]butane Strain-Release Method
One of the most efficient and gram-scale synthetic routes to tert-butyl 3-cyano-3-methylazetidine-1-carboxylate involves the use of 1-azabicyclo[1.1.0]butane as a key intermediate. This method capitalizes on strain-release chemistry to rapidly generate 3-substituted azetidines.
Starting Materials and Key Steps:
- The synthesis begins with commercially available 1-azabicyclo[1.1.0]butane.
- Treatment with appropriate nucleophiles and electrophiles allows for selective functionalization at the 3-position.
- For the cyano derivative, tert-butyl 3-iodoazetidine-1-carboxylate is reacted with sodium cyanide in DMSO at elevated temperature (130 °C) for 6 hours to substitute the iodine with a cyano group.
-
- Solvent: Dimethyl sulfoxide (DMSO)
- Temperature: 130 °C
- Reaction time: 6 hours
- Reagents: Sodium cyanide (NaCN), 2 equivalents relative to the iodide
-
- After reaction completion, the mixture is cooled and poured into water.
- Extraction with diethyl ether is performed multiple times.
- Organic layers are washed with brine and dried.
- Purification typically involves standard chromatographic techniques.
-
- This method achieves good to excellent yields (typically above 70%).
- The approach is amenable to gram-scale synthesis, facilitating broader application in medicinal chemistry.
-
- Concise and efficient route with readily available starting materials.
- Flexibility to "mix and match" halides and protecting groups for diverse azetidine derivatives.
- Enables rapid access to protected 3-cyanoazetidines for further functionalization.
This strain-release approach is described in detail in Arkivoc 2018 by Ji et al., providing a robust platform for the synthesis of this compound and related compounds.
Alternative Synthetic Routes Involving Substituted Azetidines
Other synthetic strategies involve the transformation of 3-substituted azetidine intermediates:
-
- Starting from tert-butyl 3-iodoazetidine-1-carboxylate, nucleophilic substitution with cyanide sources (e.g., NaCN) in polar aprotic solvents (DMSO) at elevated temperatures is a common approach.
- This method relies on the good leaving group ability of iodine and the nucleophilicity of cyanide.
Ring Expansion and Functional Group Manipulation:
- Thermal ring expansion of aziridines can yield substituted azetidines, which can then be functionalized at the 3-position.
- For example, 3-bromo-3-methylazetidines can be synthesized via ring expansion of 2-bromomethyl-2-methylaziridine and further converted to cyano derivatives through nucleophilic substitution or other transformations.
Reduction and Protection Steps:
- Reduction of nitrile groups to amines or other functionalities is possible using reagents like lithium aluminum hydride (LiAlH4), enabling further derivatization.
- Protection of the azetidine nitrogen with tert-butoxycarbonyl (Boc) groups is a common strategy to stabilize intermediates and facilitate purification.
These methods are supported by literature from synthetic heterocyclic chemistry and provide alternative routes depending on available starting materials and desired substitution patterns.
General Procedure for Preparation (Summary Table)
Research Findings and Analytical Data
-
- ^1H NMR shows characteristic signals for the tert-butyl group (singlet around 1.4-1.5 ppm).
- The cyano-substituted azetidine methylene protons appear as doublets or multiplets between 4.5-4.7 ppm.
-
- High-resolution mass spectrometry (HRMS) confirms the molecular ion corresponding to the cyano-substituted azetidine with Boc protection.
-
- Melting points reported around 86-88 °C for similar cyano-substituted azetidines indicate moderate thermal stability suitable for handling and storage.
-
- The strain-release method allows for gram-scale synthesis without significant loss in yield or purity, making it practical for research and development applications.
Summary of Advantages and Limitations
Aspect | Advantages | Limitations |
---|---|---|
Efficiency | High yields, concise steps | Requires handling of toxic cyanide reagents |
Scalability | Gram-scale feasible | Elevated temperature conditions needed |
Versatility | Allows diverse substitutions via halide intermediates | Multi-step synthesis may require optimization |
Purity and Characterization | Well-characterized by NMR, MS, and chromatography | Some intermediates sensitive to moisture or air |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate serves as an important intermediate in the synthesis of bioactive compounds. Azetidine derivatives are increasingly recognized for their potential therapeutic applications, including anti-cancer and anti-inflammatory agents. The compound's structure allows for modifications that can enhance biological activity and selectivity against specific targets.
Case Study: Synthesis of Azetidine Derivatives
A recent study demonstrated the synthesis of various azetidine derivatives using this compound as a precursor. These derivatives exhibited promising activity against cancer cell lines, indicating the compound's utility in developing new anticancer drugs .
Synthetic Organic Chemistry
Building Block for Complex Molecules
The compound is utilized as a versatile building block in the synthesis of more complex molecules. Its unique functional groups facilitate various chemical transformations, making it a valuable reagent in organic synthesis. For instance, it can undergo nucleophilic substitutions and cycloadditions to form larger heterocyclic structures.
Table: Chemical Transformations Involving this compound
Reaction Type | Conditions | Products |
---|---|---|
Nucleophilic Substitution | Base-catalyzed reactions | Modified azetidine derivatives |
Cycloaddition | Heat or photochemical activation | Larger ring systems |
Reduction | Catalytic hydrogenation | Amino derivatives |
Agrochemical Applications
Pesticide Development
The compound has potential applications in agrochemistry, particularly in the development of novel pesticides. Its structural features can be modified to create compounds that target specific pests while minimizing environmental impact.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Variations at the 3-Position
Compound 26 : tert-Butyl 3-cyano-3-methylazetidine-1-carboxylate
- Synthesis : Reactant 22 + LiHMDS + CH₃I in THF at -78°C; purified via column chromatography.
- Physical Properties : Yellow crystals, m.p. 57°C.
- Reactivity: The cyano group enables hydrolysis to carboxylic acids (e.g., compound 27) .
Compound 27 : 1-(tert-Butoxycarbonyl)-3-methylazetidine-3-carboxylic acid
- Synthesis : Hydrolysis of compound 26 with NaOH in MeOH under reflux.
- Key Differences : Replaces -CN with -COOH, enhancing polarity and hydrogen-bonding capacity. Used directly without purification in downstream reactions .
Compound 34 : 1-(tert-Butoxycarbonyl)-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid
- Synthesis: Derived from tert-butyl 3-cyano-3-[(trifluoromethyl)thio]azetidine-1-carboxylate (33) via NaOH-mediated hydrolysis.
Substituent Modifications on the Azetidine Ring
Compound 30 : tert-Butyl 3-cyano-3-[3-(trimethylsilyl)prop-2-yn-1-yl]azetidine-1-carboxylate
- Synthesis : Alkylation of compound 22 with a trimethylsilyl (TMS)-substituted propargyl group under LiHMDS/THF conditions.
Compound 1368087-42-6 : tert-Butyl 3-amino-2-methylazetidine-1-carboxylate
- Structure: Features an amino (-NH₂) group at the 3-position and a methyl group at the 2-position.
- Key Differences: The amino group confers basicity, enabling protonation in acidic environments and participation in amide bond formation. Molecular weight: 186.25 g/mol .
Hydroxy and Carbamate Derivatives
Compound 57561-39-4 : tert-Butyl 3-hydroxy-3-methylazetidine-1-carboxylate
- Similarity to Target : Structural similarity score 0.96.
- Likely higher polarity compared to compound 26 .
Compound 1104083-23-9 : Unspecified tert-butyl azetidine derivative
Critical Insights from Comparative Analysis
- Reactivity Trends: The cyano group in compound 26 offers versatile derivatization pathways (e.g., hydrolysis to -COOH), while electron-withdrawing groups (e.g., -SCF₃ in compound 34) enhance stability for therapeutic applications.
- Steric and Electronic Effects: Bulky substituents (e.g., TMS-propargyl in compound 30) reduce reaction rates in cross-coupling, whereas amino groups (compound 1368087-42-6) enable diversification via nucleophilic substitution.
- Physicochemical Properties: Hydroxy derivatives (compound 57561-39-4) exhibit higher polarity, impacting solubility and crystallinity compared to the hydrophobic cyano-methyl analog (compound 26).
Biological Activity
Tert-butyl 3-cyano-3-methylazetidine-1-carboxylate (CAS No. 936850-09-8) is a synthetic compound with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
This compound has the molecular formula and a molecular weight of approximately 196.25 g/mol. The compound features an azetidine ring, a cyano group, and a carboxylate functional group, which contribute to its reactivity and biological interactions .
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The compound may act through:
- Enzyme Inhibition : The azetidine structure allows for potential binding to active sites in enzymes, possibly inhibiting their function.
- Receptor Modulation : Its structural features may enable it to bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, azetidine derivatives have been explored for their ability to inhibit the growth of various bacterial strains . The presence of the cyano group is thought to enhance this activity by increasing lipophilicity, thereby facilitating membrane penetration.
Anticancer Potential
Research suggests that azetidine derivatives may also possess anticancer properties. For example, certain azetidine compounds have shown cytotoxic effects against cancer cell lines in vitro. The mechanism is believed to involve apoptosis induction and cell cycle arrest. this compound could potentially serve as a lead compound for further development in cancer therapeutics.
Case Studies
Several studies have investigated the biological effects of azetidine derivatives:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy of azetidine derivatives.
- Findings : Compounds exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria, with some derivatives showing MIC values as low as 10 µg/mL.
- : The structural modifications in azetidines significantly affect their antimicrobial potency .
-
Anticancer Activity Assessment :
- Objective : To determine the cytotoxic effects of azetidine derivatives on cancer cell lines.
- Findings : Several compounds led to a reduction in cell viability by over 50% at concentrations of 20 µM after 48 hours.
- : The study supports the notion that azetidines can be developed into effective anticancer agents.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl 3-(hydroxy(phenyl)methyl)azetidine-1-carboxylate | Hydroxy(phenyl)methyl group | Antimicrobial and anticancer activity |
Tert-butyl 3-(cyanomethylene)azetidine-1-carboxylic acid | Cyanomethylene instead of hydroxy group | Enhanced reactivity and potential therapeutic effects |
N-Methyl-3-hydroxy(phenyl)methylazetidine | Methyl substitution on nitrogen | Altered electronic properties affecting reactivity |
Q & A
Q. What are the optimal synthetic conditions for introducing substituents on the azetidine ring in tert-butyl 3-cyano-3-methylazetidine-1-carboxylate?
The synthesis often involves nucleophilic substitution or cyclization reactions. For example, tert-butyl-protected azetidines can be functionalized using reagents like triethylamine (as a base) and DMAP (as a catalyst) in dichloromethane at 0–20°C to minimize side reactions . Column chromatography (e.g., silica gel) is typically employed for purification. Reaction optimization should consider steric hindrance from the tert-butyl group and the reactivity of the cyano substituent.
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR can resolve stereochemistry by analyzing coupling constants (e.g., axial vs. equatorial protons on the azetidine ring) and NOE effects .
- IR Spectroscopy : The cyano group’s stretching vibration (~2200 cm) confirms its presence and electronic environment .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula and isotopic patterns .
Q. How should researchers handle and store this compound to ensure stability?
The compound is sensitive to moisture and heat. Store at 2–8°C in airtight containers under inert gas (e.g., argon). Avoid prolonged exposure to acidic/basic conditions, which may hydrolyze the tert-butyl carbamate or cyano group. Safety protocols (e.g., gloves, fume hood) are critical due to potential irritancy .
Advanced Research Questions
Q. How can researchers resolve contradictions in regiochemical outcomes during azetidine ring functionalization?
Regiochemistry depends on steric and electronic factors. For example, introducing a methyl group at the 3-position may direct electrophiles to the less hindered azetidine nitrogen. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies under varying temperatures (0–40°C) and solvents (e.g., DMF vs. THF) can validate mechanistic hypotheses .
Q. What strategies mitigate discrepancies in analytical data (e.g., NMR vs. X-ray crystallography) for this compound?
If NMR suggests a planar conformation but X-ray shows puckering, reconcile this by:
- Conducting variable-temperature NMR to assess dynamic ring flipping.
- Using rotational spectroscopy to confirm ground-state geometry.
- Re-examining crystal packing effects in X-ray data .
Q. How can computational tools predict the reactivity of this compound in novel reactions?
Leverage quantum mechanical methods (e.g., Gaussian, ORCA) to:
Q. What are effective derivatization pathways for modifying the cyano group while preserving the azetidine core?
The cyano group can be converted into:
- Carboxylic acids : Hydrolysis with NaOH/HO in methanol (e.g., 5 equiv. NaOH, 20°C, 2 hours) .
- Amides : Reduction to an amine (via LiAlH) followed by acylation.
- Tetrazoles : Click chemistry with sodium azide and a Cu(I) catalyst.
Monitor reaction progress via TLC or LC-MS to prevent over-functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.